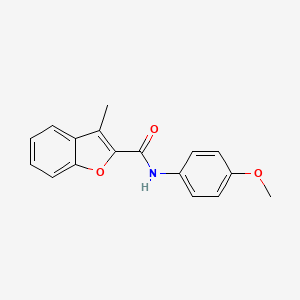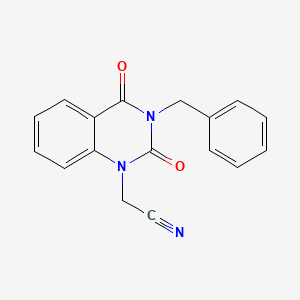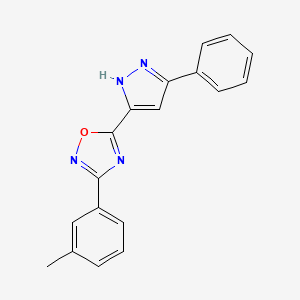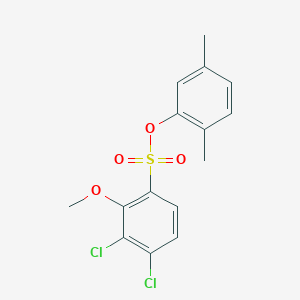![molecular formula C20H19N3O2 B6419046 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946276-49-9](/img/structure/B6419046.png)
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, commonly referred to as OMP-P, is a synthetic compound that has recently been studied for its potential medical applications. OMP-P is an aryloxadiazole derivative containing a pyrrolidin-2-one moiety and is structurally related to several other compounds, including 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (OMP-TCA) and 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). OMP-P has been studied for its ability to act as an anti-inflammatory and anti-cancer agent, as well as its potential to be used as a potential therapeutic agent in the treatment of neurological disorders.
Scientific Research Applications
OMP-P has been studied for its potential medical applications. OMP-P has been found to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent in the treatment of neurological disorders. OMP-P has also been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic diseases. In addition, OMP-P has been studied for its potential to be used as a therapeutic agent for the treatment of cardiovascular diseases and other inflammatory diseases.
Mechanism of Action
The mechanism of action of OMP-P is not fully understood. However, it is believed that OMP-P may act as an anti-inflammatory and anti-cancer agent by modulating the activity of several enzymes and proteins involved in inflammation and cancer. OMP-P may also act as an anti-diabetic agent by modulating the activity of enzymes involved in glucose metabolism. In addition, OMP-P may act as an anti-inflammatory agent by modulating the activity of cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of OMP-P are not fully understood. However, OMP-P has been found to possess anti-inflammatory and anti-cancer properties. OMP-P has also been found to possess anti-diabetic, anti-obesity, and anti-metabolic properties. In addition, OMP-P has been found to possess anti-cardiovascular properties.
Advantages and Limitations for Lab Experiments
The advantages of using OMP-P in laboratory experiments include its low cost, ready availability, and ease of use. In addition, OMP-P is a stable compound and can be stored for extended periods of time. The limitations of using OMP-P in laboratory experiments include the lack of information regarding its mechanism of action and its potential side effects.
Future Directions
The potential future directions for OMP-P include further research into its mechanism of action and potential side effects, as well as its potential therapeutic applications in the treatment of neurological disorders, diabetes, obesity, and other metabolic diseases. In addition, further research into the potential use of OMP-P as an anti-inflammatory and anti-cancer agent is warranted. Further research into the potential use of OMP-P as an anti-cardiovascular agent is also warranted. Finally, further research into the potential use of OMP-P as a drug delivery system is also warranted.
Synthesis Methods
OMP-P can be synthesized by a two-step process involving an initial amide synthesis, followed by a condensation reaction. The amide synthesis involves the reaction of 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). The condensation reaction involves the reaction of the resulting amide with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M) to form OMP-P.
properties
IUPAC Name |
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-16(10-8-13)23-12-15(11-18(23)24)20-21-19(22-25-20)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILQAQCGUXFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)


![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)



![1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6419024.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)

![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419057.png)
![2-{8-[(2,3-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419065.png)